(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
“(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the molecular weight of 299 . It is a solid substance at room temperature . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis
The IUPAC name for this compound is (6-bromoimidazo [1,2-a]pyridin-2-yl)methanamine dihydrochloride . The InChI code is 1S/C8H8BrN3.2ClH/c9-6-1-2-8-11-7 (3-10)5-12 (8)4-6;;/h1-2,4-5H,3,10H2;2*1H .Chemical Reactions Analysis
The compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 299 . It is slightly soluble in water .Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and characterization of imidazole and alkylamine ligated iron complexes provide insights into the coordination chemistry relevant to dihydroporphyrin-containing proteins. These studies, employing magnetic circular dichroism spectroscopy, offer foundational knowledge that could be applicable to understanding and manipulating compounds like "(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride" for specific research needs (Huff et al., 1993).
Catalysis
The synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation represents a significant application in the pharmaceutical and chemical industries. This process showcases the compound's potential role in facilitating novel synthetic pathways for creating N-heteroaromatics, which are crucial in drug development and material science (Hille, Irrgang, & Kempe, 2014).
Antibacterial Activity
Research on new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems has revealed significant antibacterial activities. The synthesis of these compounds underscores the potential biomedical applications of "this compound" related structures in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).
Novel Molecular Scaffolds
The development of novel molecular scaffolds for medicinal chemistry is another area where compounds like "this compound" find application. Research into the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine demonstrates the utility of such compounds in creating diverse libraries for drug discovery (Schmid, Schühle, & Austel, 2006).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, related compounds have been studied for their anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure .
Safety and Hazards
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.2ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;;/h1-2,4-5H,3,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPJZYZRLAKFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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